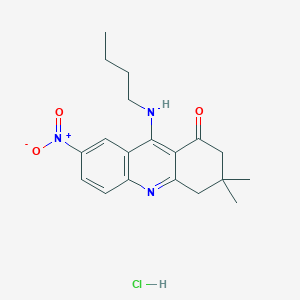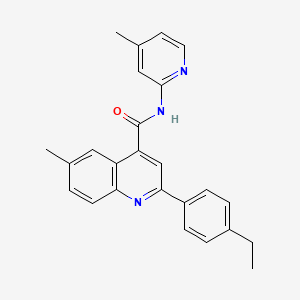![molecular formula C21H20N2O6 B6103844 ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)
ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate, also known as J147, is a synthetic compound that has been found to have potential neuroprotective and cognitive-enhancing effects. J147 was first discovered in 2011 by researchers at the Salk Institute for Biological Studies in California, USA. Since its discovery, J147 has been the subject of extensive scientific research due to its promising therapeutic potential.
Mecanismo De Acción
The exact mechanism of action of ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate is not fully understood, but it is believed to work through several different pathways. This compound has been shown to activate the transcription factor PGC-1α, which is involved in mitochondrial biogenesis and energy metabolism. This compound has also been shown to increase the expression of genes involved in synaptic plasticity and neuroprotection. Additionally, this compound has been shown to inhibit the production of amyloid beta, a protein that is associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases. In vivo studies have also shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to increase the production of BDNF, a protein that is important for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate is that it has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's disease. This compound has also been shown to be well-tolerated in animal models, with no significant adverse effects reported. However, one of the limitations of this compound is that the synthesis method is complex and time-consuming, which may limit its widespread use in research laboratories.
Direcciones Futuras
There are several future directions for the research on ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate. One area of future research is to further investigate the mechanism of action of this compound, including its effects on mitochondrial function and energy metabolism. Another area of future research is to investigate the potential therapeutic effects of this compound in human clinical trials. Additionally, future research could investigate the potential use of this compound in combination with other drugs for the treatment of neurodegenerative diseases.
Métodos De Síntesis
Ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The synthesis method of this compound is complex and involves the use of several different reagents, including nitrobenzene, ethyl acetoacetate, and sodium ethoxide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography. The synthesis of this compound is a time-consuming and challenging process, but it has been successfully replicated in several laboratories around the world.
Aplicaciones Científicas De Investigación
Ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate has been the subject of extensive scientific research due to its potential therapeutic effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which may help to protect against neurodegenerative diseases such as Alzheimer's disease. In vivo studies have also shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
Propiedades
IUPAC Name |
ethyl 1-ethyl-2-methyl-5-(4-nitrobenzoyl)oxyindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-22-13(3)19(21(25)28-5-2)17-12-16(10-11-18(17)22)29-20(24)14-6-8-15(9-7-14)23(26)27/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBDVFICHPJWDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OCC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{1-[4-(4-methyl-1-piperazinyl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6103769.png)
![ethyl 1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B6103772.png)
![N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103781.png)
![N-(4-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6103788.png)
![N-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B6103795.png)
![N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6103799.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![ethyl (4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-morpholinyl)acetate](/img/structure/B6103809.png)



![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![2-[(benzylthio)acetyl]-N-(3-nitrophenyl)hydrazinecarbothioamide](/img/structure/B6103835.png)